molecular formula C10H17N3O2 B015783 6-Amino-1,3-dipropyluracil CAS No. 41862-14-0

6-Amino-1,3-dipropyluracil

Cat. No. B015783
CAS RN: 41862-14-0
M. Wt: 211.26 g/mol
InChI Key: WWYIZMBRAYKRFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Amino-1,3-dipropyluracil is synthesized through specific reactions involving uracil derivatives. Müller (1991) describes a method where tris(trimethylsilyl)6-aminouracil reacts with alkyl- and arylalkyl halogenides, catalyzed by AlCl3 or iodine, to produce various 3-substituted-6-aminouracil derivatives (Müller, 1991). Another study by Hirota et al. (1996) demonstrates the synthesis of stable 6-amino-5-thioformyluracils from 6-amino-1,3-disubstituted uracils (Hirota et al., 1996).

Molecular Structure Analysis

The molecular structure of 6-Amino-1,3-dipropyluracil is characterized by its unique arrangement of atoms and bonds. The conformational profile of similar compounds has been studied using computational methods and X-ray crystallography, providing insights into the structural characteristics of these molecules (Gómez-catalán et al., 2000).

Chemical Reactions and Properties

6-Amino-1,3-dipropyluracil undergoes various chemical reactions that lead to the formation of different compounds. For example, Debnath et al. (2017) explored the conversion of 6-aminouracils into azapurins, indicating the reactivity of these compounds under specific conditions (Debnath et al., 2017). Additionally, studies on 6-aminouracil-involved multicomponent reactions highlight the compound's versatility in synthesizing various heterocyclic structures (Mohammadi Ziarani et al., 2016).

Future Directions

6-Amino-1,3-dipropyluracil has potential for use in the synthesis of compounds of medicinal interest23. However, more research is needed to fully understand its properties and potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the appropriate safety data sheets and consult with a knowledgeable source for specific uses.


properties

IUPAC Name

6-amino-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h7H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYIZMBRAYKRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)N(C1=O)CCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357625
Record name 6-Amino-1,3-dipropyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Amino-1,3-dipropyluracil

CAS RN

41862-14-0
Record name 6-Amino-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41862-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1,3-dipropyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1,3-dipropyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Saikia, G Sharma, S Gogoi, RC Boruah - RSC Advances, 2015 - pubs.rsc.org
A novel and efficient palladium catalyzed method was developed for the synthesis of wide range of pyrido[2,3-d]pyrimidines, using readily available β-bromovinyl/aryl aldehydes and 6-…
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
I Arellano, F Rodríguez‐Ramos… - Journal of …, 2016 - Wiley Online Library
New pyrido[2,3‐d]pyrimidines 11, 12, 13, and 21 have been synthesized. The vasorelaxant effect on smooth muscle isolated from rat aorta, via PDEs inhibition, of these compounds …
D Gumber, D Yadav, R Yadav… - Chemical biology & …, 2020 - Wiley Online Library
The aldehyde derivatives of 1,3‐dipropyl xanthines as described in this paper, constitutes a new series of selective adenosine ligands displaying bronchospasmolytic activity. The effect …
AK Panday, R Mishra, A Jana, T Parvin… - The Journal of …, 2018 - ACS Publications
Herein, we report two novel methods for the synthesis of pyrimidine fused quinolines using a one-pot C–C and C–N bond forming strategy from the reaction of 6-aminouracils with 2-…
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
I Arellano, P Sharma, A Cabrera, D Pérez… - Journal of …, 2009 - Elsevier
New ferrocenyl-β-enamino ketones (1–6), were obtained from 6-amino-1,3-dimethyluracil and several ferrocenyl-α-ketoalkynes via MeNH − anion in a monophasic aqueous system …
MM Heravi, Z Kheilkordi, V Zadsirjan, M Heydari… - Journal of …, 2018 - Elsevier
Pd-catalyzed amination reaction of aryl halides has attracted much attention in recent years. This review underscores selected important recent developments in the catalysis of one of …
LA Sorbera, L Martin, J Castaner - Drugs of the Future, 2000 - access.portico.org
Adenosine A1 Antagonist Treatment of Cystic Fibrosis DPCPX Page 1 European populations. Although the congenital disease occurs in all races and ethnic groups, Caucasians of …
Number of citations: 2 access.portico.org
R Hauptmann - 2020 - rosdok.uni-rostock.de
The development of new photocatalysts is an attractive way to access new reactivities. Especially the employment of inexpensive and easily accessible organic photocatalysts is …
Number of citations: 2 rosdok.uni-rostock.de

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